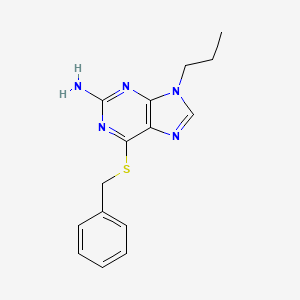
6-(benzylthio)-9-propyl-9H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(benzylthio)-9-propyl-9H-purin-2-amine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of a benzylthio group at the 6th position and a propyl group at the 9th position of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylthio)-9-propyl-9H-purin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Substitution Reaction: The chlorine atom at the 6th position is substituted with a benzylthio group using a nucleophilic substitution reaction. This can be achieved by reacting 6-chloropurine with benzylthiol in the presence of a base like potassium carbonate.
Alkylation: The 9th position of the purine ring is then alkylated with a propyl group. This can be done using propyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group, yielding a simpler purine derivative.
Substitution: The benzylthio group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like ammonia or ethanol can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Purine derivatives without the benzylthio group.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(benzylthio)-9-propyl-9H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study purine metabolism and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to nucleotides.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-(benzylthio)-9-propyl-9H-purin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt nucleotide synthesis and metabolism, leading to potential therapeutic effects in conditions like cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Mercaptopurine: A well-known purine analog used in cancer treatment.
Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.
Allopurinol: A xanthine oxidase inhibitor used to treat gout.
Uniqueness
6-(benzylthio)-9-propyl-9H-purin-2-amine is unique due to the presence of both a benzylthio and a propyl group, which can confer distinct chemical and biological properties compared to other purine derivatives. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
92556-40-6 |
|---|---|
Formule moléculaire |
C15H17N5S |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
6-benzylsulfanyl-9-propylpurin-2-amine |
InChI |
InChI=1S/C15H17N5S/c1-2-8-20-10-17-12-13(20)18-15(16)19-14(12)21-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H2,16,18,19) |
Clé InChI |
JXOXYPGUGSIABS-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



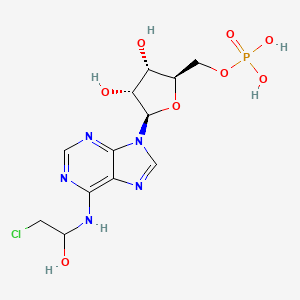
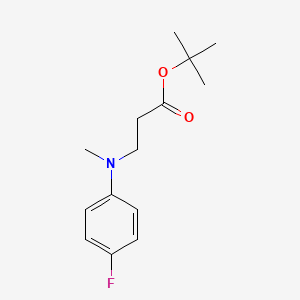


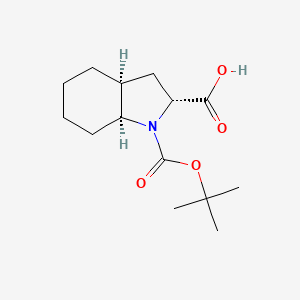
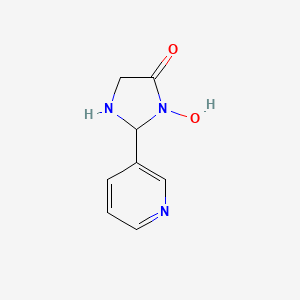
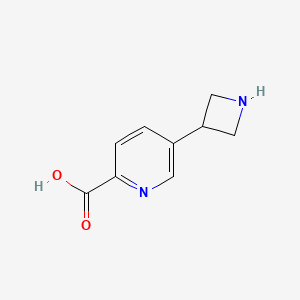

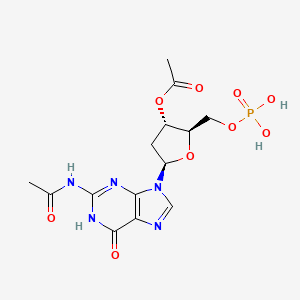
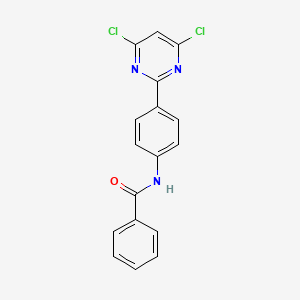
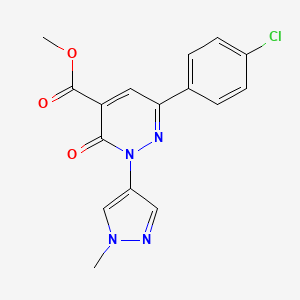
![1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine](/img/structure/B12932208.png)
![5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12932212.png)
